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Compound of Interest

Compound Name:
2-(1-Benzofuran-2-yl)ethan-1-

amine hydrochloride

CAS No.: 91949-94-9

Cat. No.: B569472 Get Quote

Executive Summary
The benzofuran ethylamines (e.g., 5-APB, 6-APB, 2C-B-FLY, Bromo-DragonFLY) represent a

distinct structural class of psychoactive substances where the traditional methylenedioxy or

methoxy substituents of phenethylamines are replaced by furan or dihydrofuran rings. This

structural modification drastically alters metabolic liability. Unlike the methylenedioxy bridge of

MDMA, which is rapidly opened by CYP2D6 to form catechols, the benzofuran moiety confers

significant metabolic resistance.

This guide details a self-validating framework for predicting the metabolic stability of these

compounds. It integrates in silico site-of-metabolism (SOM) prediction with a rigorous in vitro

Human Liver Microsome (HLM) protocol to determine intrinsic clearance (

).

Structural Determinants of Metabolic Stability
To predict stability, one must first understand the chemical causality. The metabolic fate of

benzofuran ethylamines is dictated by two competing structural features:

The Furan/Dihydrofuran Ring:
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Benzofurans (e.g., 6-APB): The aromatic furan ring is highly stable. It resists the

demethylation/ring-opening reactions that rapidly clear methylenedioxy compounds (like

MDA). This results in a longer half-life and prolonged duration of action.[1]

Dihydrobenzofurans (e.g., 2C-B-FLY): The saturated dihydrofuran ring is more susceptible

to hydroxylation at the benzylic positions (C3/C4 of the furan system) compared to the

aromatic variant.

The Ethylamine Side Chain:

Primary amines are susceptible to oxidative deamination by Monoamine Oxidases (MAO)

and CYP450s.

Alpha-methylation (e.g., 5-APB, Bromo-DragonFLY): Sterically hinders MAO access,

shifting metabolism almost entirely to hepatic CYP450 oxidation

(hydroxylation/dealkylation).

Visualization: Structural Metabolic Vulnerabilities
The following diagram maps the predicted Sites of Metabolism (SOM) for this chemical class.
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Figure 1: Primary metabolic pathways for benzofuran ethylamines. The furan ring stability shifts

flux toward side-chain deamination or slow ring hydroxylation.

In Silico Prediction Framework
Before wet-lab testing, computational modeling is used to prioritize compounds and select

appropriate CYP inhibitors for the assay.
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Protocol: SOM and Clearance Prediction
Ligand-Based SOM Prediction: Use tools like SMARTCyp or StarDrop to calculate the

activation energy for CYP450-mediated oxidation.

Target: Scan the furan ring carbons and the

-carbon of the amine.

Interpretation: A high energy barrier at the furan ring suggests the compound will rely on

renal excretion or slow side-chain metabolism (high risk of accumulation).

QSAR Modeling: Apply a random forest regression model trained on phenethylamine

data.

Input Descriptors: Lipophilicity (LogP), Topological Polar Surface Area (TPSA), and

Number of Rotatable Bonds.

Checkpoint: If predicted

, the compound is classified as "High Stability" (High Risk).

In Vitro Validation: HLM Stability Assay
This protocol is the "gold standard" for determining the intrinsic clearance (

) of benzofuran ethylamines. It uses Human Liver Microsomes (HLM) to simulate Phase I
metabolism.

Experimental Design Principles
Substrate Concentration (1

M): Kept well below

to ensure first-order kinetics (linear depletion).

Protein Concentration (0.5 mg/mL): Optimized to minimize non-specific binding while

ensuring sufficient enzyme activity.
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Cofactor (NADPH): Essential for CYP450 regeneration.

Step-by-Step Protocol
Reagents:

Pooled Human Liver Microsomes (20 mg/mL stock).

NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P

dehydrogenase).

Test Compound (10 mM DMSO stock).[2]

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Verapamil-d6).

Workflow:

Preparation: Dilute HLMs to 1.0 mg/mL in 100 mM Phosphate Buffer (pH 7.4).

Pre-incubation: Mix 30

L of HLM solution with 30

L of Test Compound (2

M in buffer) in a 96-well plate. Incubate at 37°C for 5 minutes.

Final concentrations: 0.5 mg/mL protein, 1

M compound.[2]

Initiation: Add 60

L of pre-warmed NADPH regenerating system to start the reaction.

Sampling: At

minutes, remove 50

L aliquots.
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Termination: Immediately dispense aliquot into 150

L of Stop Solution (ACN) to precipitate proteins.

Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-HRMS (e.g., Q-Exactive)

monitoring the parent ion

.

Self-Validating Controls
Positive Control:Verapamil (High clearance) – Must show >80% depletion by 30 min.

Negative Control:Warfarin (Low clearance) – Must show <20% depletion by 60 min.

No-Cofactor Control: Incubate without NADPH. Any loss here indicates chemical instability

(hydrolysis), not metabolism.

Data Analysis & Interpretation
The raw LC-MS peak areas are converted into metabolic stability metrics.

Calculation of Intrinsic Clearance ( )[2][3][4]
Plot

vs. Time (

).

Determine the slope (

) of the linear regression.

Calculate Half-life (

):

Calculate
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(

protein):

Data Summary Table: Benzofuran Benchmarks

Compound
Structural
Feature

Predicted

(min)

Primary
Metabolic
Pathway

Risk Profile

6-APB Aromatic Furan > 60

Side-chain

deamination

(Slow)

High (Long

duration)

5-MAPB N-methylated 30-45
N-demethylation

to 5-APB
Medium-High

2C-B-FLY Dihydrofuran 20-40
Ring

hydroxylation
Medium

Bromo-

DragonFLY

Halogenated

Furan
> 120

Minimal (MAO

inhibition)

Extreme (Multi-

day toxicity)

Integrated Workflow Visualization
The following diagram illustrates the complete decision-making process, from structure to risk

assessment.
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Figure 2: Integrated workflow for assessing metabolic stability and toxicity risk.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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